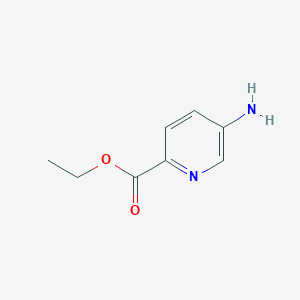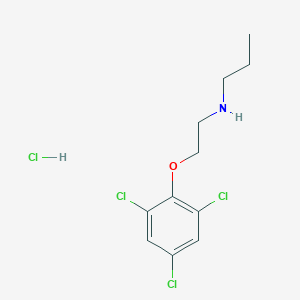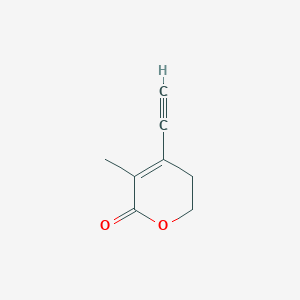
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one (EMDP) is a synthetic compound that has been extensively studied for its potential use in scientific research. EMDP is a member of the pyranone family of compounds and is known for its unique chemical structure, which gives it a range of interesting properties. In
Wirkmechanismus
The mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is not well understood, but it is thought to involve the inhibition of certain enzymes in the body. Specifically, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one may be able to increase the levels of acetylcholine in the brain, which could have a range of interesting effects.
Biochemische Und Physiologische Effekte
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been shown to have a range of interesting biochemical and physiological effects. For example, the compound has been shown to have anxiolytic effects in animal models, suggesting that it may be useful for the treatment of anxiety disorders. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been shown to have anticonvulsant and antinociceptive effects, suggesting that it may be useful for the treatment of epilepsy and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its relative ease of synthesis. The compound can be obtained in high yields with a high degree of purity, making it ideal for use in a range of applications. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied, and its properties are well understood, making it a reliable and predictable compound to work with.
One of the main limitations of using 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one in lab experiments is its potential toxicity. The compound has been shown to be toxic in high doses, and care must be taken when handling it. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has a relatively short half-life, meaning that it may not be suitable for use in long-term studies.
Zukünftige Richtungen
There are a number of interesting future directions for research on 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one. For example, the compound could be studied further for its potential use in the treatment of anxiety disorders, epilepsy, and pain. Additionally, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be used as a starting material for the synthesis of other pyranone compounds, which could be studied for their potential use in drug discovery. Finally, the mechanism of action of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one could be studied further to better understand how the compound interacts with the body.
Synthesemethoden
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is synthesized through a multi-step process that involves the reaction of 2-methyl-3-butyn-2-ol with ethyl acetoacetate in the presence of a base catalyst. This reaction results in the formation of a pyranone intermediate, which is then subjected to a series of reactions to yield the final product. The synthesis of 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one is relatively straightforward, and the compound can be obtained in high yields with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been extensively studied for its potential use in scientific research. The compound has been shown to have a range of interesting properties that make it useful for a variety of applications. For example, 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use in catalysis. 4-Ethynyl-5-methyl-2,3-dihydropyran-6-one has also been used as a starting material for the synthesis of other pyranone compounds, which have been studied for their potential use in drug discovery.
Eigenschaften
CAS-Nummer |
113490-30-5 |
|---|---|
Produktname |
4-Ethynyl-5-methyl-2,3-dihydropyran-6-one |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-ethynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C8H8O2/c1-3-7-4-5-10-8(9)6(7)2/h1H,4-5H2,2H3 |
InChI-Schlüssel |
POVGESNNJPQZLH-UHFFFAOYSA-N |
SMILES |
CC1=C(CCOC1=O)C#C |
Kanonische SMILES |
CC1=C(CCOC1=O)C#C |
Synonyme |
2H-Pyran-2-one, 4-ethynyl-5,6-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



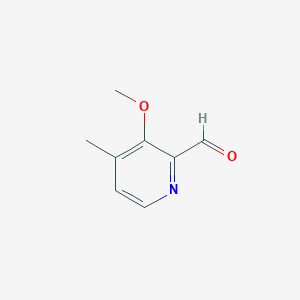
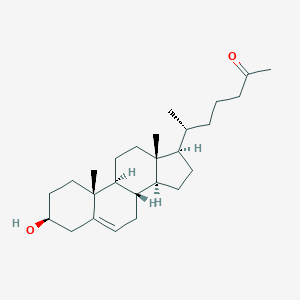
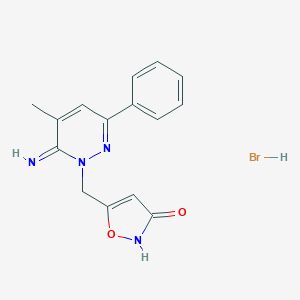
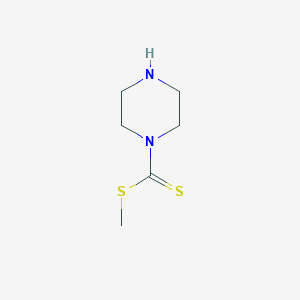
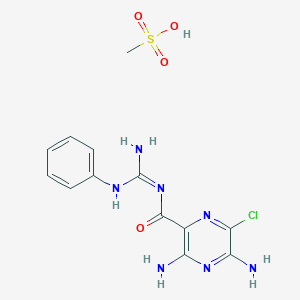
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
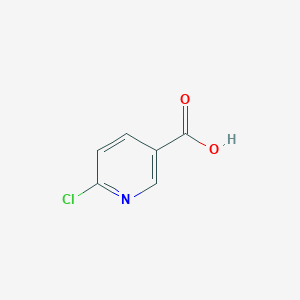
![Magnesium, chloro[(2-fluorophenyl)methyl]-](/img/structure/B46075.png)
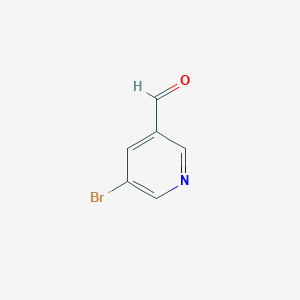
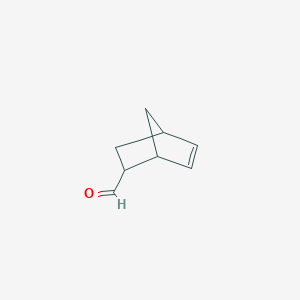
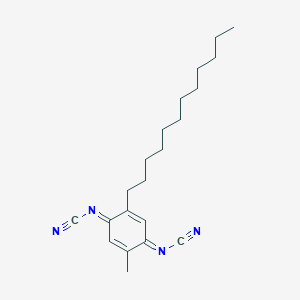
![3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide](/img/structure/B46086.png)
